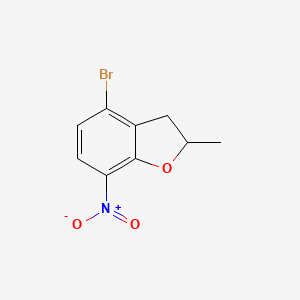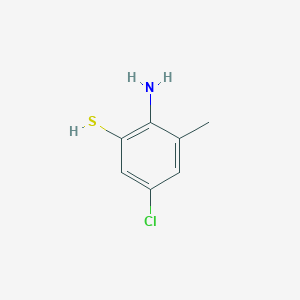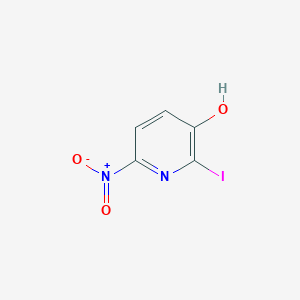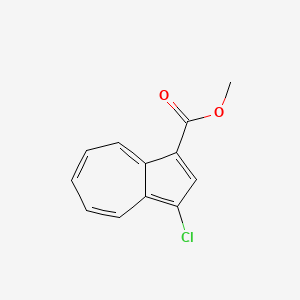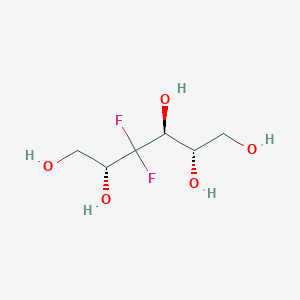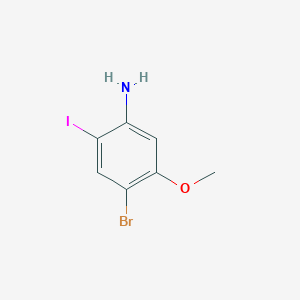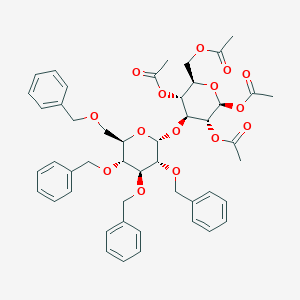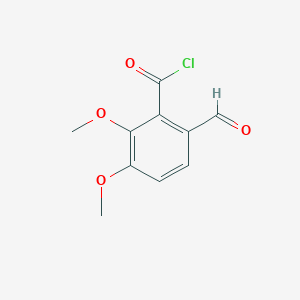
2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 5-fluoro-4-(trifluoromethoxy)aniline using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and fluoro groups intact.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism would involve interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-fluoroaniline
- 2-Bromo-4-(trifluoromethoxy)aniline
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H4BrF4NO |
|---|---|
Poids moléculaire |
274.01 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H,13H2 |
Clé InChI |
UOKHFVAZZUQDHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)OC(F)(F)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



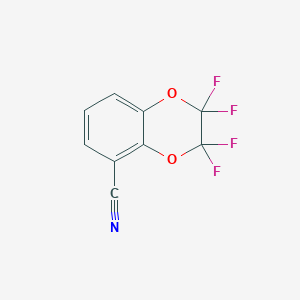
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

